1H-Pyrazole-4-carbonitrile hydrochloride 1H-Pyrazole-4-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1416351-94-4
VCID: VC2856709
InChI: InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H
SMILES: C1=C(C=NN1)C#N.Cl
Molecular Formula: C4H4ClN3
Molecular Weight: 129.55 g/mol

1H-Pyrazole-4-carbonitrile hydrochloride

CAS No.: 1416351-94-4

Cat. No.: VC2856709

Molecular Formula: C4H4ClN3

Molecular Weight: 129.55 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-carbonitrile hydrochloride - 1416351-94-4

Specification

CAS No. 1416351-94-4
Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
IUPAC Name 1H-pyrazole-4-carbonitrile;hydrochloride
Standard InChI InChI=1S/C4H3N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,(H,6,7);1H
Standard InChI Key JXSZCZJXJVUJEE-UHFFFAOYSA-N
SMILES C1=C(C=NN1)C#N.Cl
Canonical SMILES C1=C(C=NN1)C#N.Cl

Introduction

Chemical Structure and Properties

Structural Features

1H-Pyrazole-4-carbonitrile hydrochloride consists of a pyrazole core with a nitrile group at the 4-position. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. The presence of the nitrile group (-CN) at position 4 introduces electron-withdrawing effects that influence the electronic distribution within the molecule.

The structural characteristics of 1H-Pyrazole-4-carbonitrile hydrochloride can be compared with related compounds such as 1H-Pyrazole-4-carbonitrile, 1,3-diphenyl- (C16H11N3) and 5-amino-1-aryl-1H-pyrazole-4-carbonitriles . While these compounds share the pyrazole-4-carbonitrile core structure, they differ in substituents and salt formation, which significantly affects their chemical behavior.

Physical and Chemical Properties

Based on its structure and comparison with related compounds, 1H-Pyrazole-4-carbonitrile hydrochloride is expected to have the following physical and chemical properties:

PropertyDescriptionSource
AppearanceCrystalline solid (presumed)Based on related compounds
Molecular Weight129.55 g/mol
Molecular FormulaC4H4ClN3
SolubilityLikely highly soluble in polar solvents (water, methanol, ethanol) due to salt formationExtrapolated from salt properties
Melting PointEstimated 150-180°C rangeBased on related pyrazole derivatives
StabilityStable under standard conditions; sensitive to strong basesChemical property of hydrochloride salts
AcidityModerately acidic in solution due to hydrochloride formationChemical property of hydrochloride salts

The nitrile functional group in this compound is susceptible to various nucleophilic additions and can undergo hydrolysis to form carboxylic acid derivatives under appropriate conditions. The pyrazole ring itself is aromatic and relatively stable but can participate in various electrophilic and nucleophilic substitution reactions depending on reaction conditions.

Synthesis Methods

Specific Synthesis Examples from Related Compounds

Drawing from the synthesis of related compounds, particularly 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as described in search result , we can outline a potential synthetic pathway:

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile involves the reaction of phenylhydrazine with (ethoxymethylene)malononitrile in ethanol under reflux conditions . This approach yields pyrazole derivatives with high regioselectivity.

Similarly, search result describes a general procedure for preparing 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles:

"A mixture of the appropriate phenylhydrazine (0.001 mol) and 10 mL of ethanol was stirred and allowed to reflux. Then, 2-(ethoxymethylene)malononitrile (0.001 mol) dissolved in 10 mL of ethanol was slowly added. The reaction mixture was refluxed for 2 h. The reaction mixture was poured into 50 mL of ice-cold water. The precipitate was collected by filtration and washed with water to provide 10a-c in 61-80% yield."

ReagentFunctionReaction ConditionsYield Range
Hydrazine (or derivatives)NucleophileEthanol, reflux, 2-4 hours47-93% for derivatives
(Ethoxymethylene)malononitrileElectrophileNitrogen atmosphere, reflux61-80% for related compounds
Hydrogen chlorideSalt formationTypically in ethereal solutionNot specified

Solvent Effects and Reaction Conditions

The choice of solvent can significantly impact the synthesis efficiency of pyrazole derivatives. For related compounds, protic solvents like ethanol and trifluoroethanol (TFE) have shown superior performance compared to aprotic solvents like THF .

For example, when synthesizing 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, the highest yields were obtained with TFE and ethanol as solvents, while the reaction in THF occurred slowly and gave low yields .

A comparative study of solvent effects on the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile showed the following results:

SolventReaction TimeYield (%)Source
Trifluoroethanol (TFE)30 minHigh
Ethanol30 minHigh
Methanol30 minModerate
THF30 minLow

These results suggest that protic solvents are generally more effective for this type of reaction, likely due to their ability to stabilize charged intermediates during the reaction pathway.

Applications and Significance

Role as a Chemical Intermediate

1H-Pyrazole-4-carbonitrile hydrochloride serves as a valuable building block in organic synthesis. The presence of the nitrile group provides a versatile handle for further transformations, including:

  • Hydrolysis to carboxylic acids or amides

  • Reduction to amines or aldehydes

  • Cycloaddition reactions to form more complex heterocycles

  • Metal-catalyzed cross-coupling reactions

This versatility makes it an important intermediate in the synthesis of more complex molecules with potential applications in pharmaceutical and agricultural chemistry.

Application AreaPotential ActivityRelated Pyrazole Derivatives
Anti-inflammatoryInhibition of inflammatory pathwaysPyrazole-based COX inhibitors
AntimicrobialActivity against bacterial and fungal pathogens5-amino-1-aryl-1H-pyrazole-4-carbonitriles
AnticancerCytotoxicity against cancer cell linesVarious substituted pyrazoles
AgrochemicalCrop protection agents5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Research Applications

1H-Pyrazole-4-carbonitrile hydrochloride can serve as:

  • A model compound for studying reaction mechanisms

  • A precursor in medicinal chemistry research

  • A building block for materials science applications

  • A reference compound in analytical chemistry

Researchers have specifically noted that "these products (3a-f) and derivatives have a potential academic and industrial use as key intermediates, in special, for application in crop protection" , highlighting the importance of pyrazole-4-carbonitrile derivatives in research and development.

Analysis and Characterization

Spectroscopic Properties

While the search results don't provide specific spectroscopic data for 1H-Pyrazole-4-carbonitrile hydrochloride, we can infer expected spectral characteristics based on related compounds. For example, the 1H NMR, 13C NMR, and other spectroscopic data for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (3b) and 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile (3d) are provided in search result .

For 1H-Pyrazole-4-carbonitrile hydrochloride, we would expect:

Spectroscopic MethodExpected FeaturesCharacteristic Values
1H NMRPyrazole ring protonsδ 7.5-8.5 ppm
N-H protonBroad signal, variable position
13C NMRPyrazole ring carbonsδ 130-150 ppm
Nitrile carbonδ 110-115 ppm
IR SpectroscopyC≡N stretching2200-2240 cm-1
N-H stretching3100-3400 cm-1
Mass SpectrometryMolecular ion peakm/z 94 [M-HCl]+

For comparison, related compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile shows: "1H RMN [300 MHz (CDCl3)] δ = 4.61 (s br, 2H, NH2); 7.19 - 7.26 (m, 2H, CH); 7.47 - 7.51 (m, 2H, CH); 7.63 (s, 1H, CH)" and "13C NMR [75 MHz]: δ = 76.1(C); 113.8 (C); 116.8 - 117.1 (CH, 1J = 23.09 Hz); 126.4 - 126.5 (CH, 2J = 9.50 Hz); 132.9 (C); 141.3 (CH); 149.8 (C); 160.7 and 164,0 (C, 2J = 250.34 Hz)" .

Analytical Methods

Common analytical methods for characterizing 1H-Pyrazole-4-carbonitrile hydrochloride would include:

  • NMR spectroscopy (1H, 13C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • Elemental analysis

  • X-ray crystallography (for solid-state structure)

  • HPLC for purity determination

The search results indicate that for related compounds, a combination of these techniques was used for structural confirmation: "Their structures were confirmed by spectroscopy data (1H, 13C, 19F, COSY (correlation spectroscopy), HSQC (heteronuclear single-quantum correlation spectroscopy) and HMBC (heteronuclear multiple-bond correlation spectroscopy); MS (mass-spectrometry)" .

Table 1 in the referenced paper indicates: "As it is clear from this table, the highest yields of the desired pyrazole were obtained with TFE and ethanol as solvents (Table 1, entries 1 and 2). The reaction in an aprotic solvent, such as THF (Table 1, entry 3), occured quite slowly after 30 min and a low yield of the product was obtained" .

Regioselectivity in Synthesis

A significant finding in the synthesis of pyrazole derivatives is the high regioselectivity observed in certain reactions. For example, the reaction of aryl hydrazines with (ethoxymethylene)malononitrile yielded 5-amino-1-aryl-1H-pyrazole-4-carbonitriles as exclusive products, with no other regioisomers or uncyclized hydrazides observed .

The study reports: "An excellent regio-selectivity was found when pyrazole derivatives were formed as an exclusive product. No other regioisomer or uncyclised hydrazide was observed" . This regioselectivity is valuable for developing efficient synthetic routes to specific pyrazole derivatives.

Yield Variability with Different Substituents

Research has shown that the yields of pyrazole derivatives can vary significantly depending on the substituents present on the starting materials. For the series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles synthesized in the referenced study, yields ranged from 47% to 93% .

CompoundAryl GroupYield (%)Source
3aC6H584%
3b4-F-C6H447%
3cC6F563%
3d4-CF3-C6H567%
3e2,6-Cl2-4-CF3-C6H247%
3f4-CH3O-C6H468%

This variability suggests that electronic and steric factors of the substituents play important roles in the reaction efficiency. Such findings could inform the optimization of synthesis conditions for 1H-Pyrazole-4-carbonitrile hydrochloride.

Comparison with Related Compounds

Structural Comparisons

1H-Pyrazole-4-carbonitrile hydrochloride can be compared with several related compounds mentioned in the search results:

CompoundMolecular FormulaKey Structural FeaturesDifferences from 1H-Pyrazole-4-carbonitrile HCl
1H-Pyrazole-4-carbonitrile hydrochlorideC4H4ClN3Pyrazole core with nitrile at position 4, hydrochloride saltReference compound
1H-Pyrazole-4-carbonitrile, 1,3-diphenyl-C16H11N3Phenyl groups at positions 1 and 3Additional phenyl substituents, no salt formation
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileC10H8N4Amino group at position 5, phenyl at position 1Additional amino and phenyl groups, no salt formation
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrileC11H10N4Amino group at position 5, 4-methylphenyl at position 1Additional amino and 4-methylphenyl groups, no salt formation

These structural differences significantly impact the physical properties, reactivity, and potential applications of each compound.

Functional Group Effects

The presence of different functional groups significantly affects the properties and reactivity of pyrazole derivatives:

  • The nitrile group at position 4 acts as an electron-withdrawing group, affecting the electronic distribution in the pyrazole ring

  • Amino substituents (as in 5-amino derivatives) introduce electron-donating effects and hydrogen bonding capabilities

  • Aryl substituents can provide additional sites for functionalization and modify physical properties like solubility and lipophilicity

  • The hydrochloride salt formation enhances water solubility but may decrease lipophilicity compared to the free base

These functional group effects are important considerations for the application of 1H-Pyrazole-4-carbonitrile hydrochloride and related compounds in synthesis and medicinal chemistry.

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